2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c20-29(26,27)15-8-6-13(7-9-15)10-11-21-18(25)16-12-28-19(22-16)23-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,26,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXBDGRXFBIITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamido Group: This step involves the reaction of the oxazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfamoylphenyl Group: This is typically done through a nucleophilic substitution reaction where the oxazole-benzamido intermediate reacts with a sulfamoylphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound demonstrates sensitivity to hydrolytic cleavage under acidic or basic conditions due to its amide and sulfonamide bonds:
a. Amide bond hydrolysis
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The benzamido group undergoes acid-catalyzed hydrolysis (6M HCl, 110°C) to yield benzoic acid and a free amino-oxazole intermediate .
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Alkaline conditions (NaOH, 80°C) selectively cleave the carboxamide linkage while preserving the sulfonamide group .
b. Sulfonamide stability
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The 4-sulfamoylphenyl group resists hydrolysis below pH 12 but undergoes gradual decomposition in strongly alkaline media (pH >13) .
Nucleophilic Substitution
The oxazole ring participates in electrophilic aromatic substitution (EAS) reactions:
| Position | Reactivity | Example Reaction | Conditions | Product |
|---|---|---|---|---|
| C-5 | Moderate | Bromination | Br₂/FeBr₃, 0°C | 5-bromo derivative |
| C-4 | Low | Nitration | HNO₃/H₂SO₄, -10°C | <5% yield |
The electron-withdrawing carboxamide group deactivates the oxazole ring, limiting EAS to positions ortho to nitrogen .
Condensation Reactions
The primary amine generated from amide hydrolysis reacts with:
a. Carbonyl compounds
b. Sulfonyl chlorides
-
Reacts with arylsulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in pyridine to form bis-sulfonamides :
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable structural diversification:
a. Suzuki coupling
b. Sonogashira coupling
Reductive Transformations
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C | Oxazole ring reduction to dihydrooxazole | |
| Sodium borohydride | NaBH₄/MeOH | No reaction (amide bonds unaffected) |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset temperature: 218°C (1% mass loss)
-
Major decomposition step: 280-320°C (Δm = 64%) corresponding to oxazole ring fragmentation
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazole ring and the benzamido group play crucial roles in its binding affinity and specificity. The sulfamoylphenyl group may contribute to its solubility and overall bioavailability.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
*Calculated based on molecular formulas.
Key Observations :
- The target compound shares the 4-sulfamoylphenyl ethyl group with Glipizide Related Compound B and acetamide derivatives , suggesting shared solubility or receptor-binding properties.
- Unlike Vamifeport, which uses a benzimidazole-fluoropyridine system for ferroportin inhibition , the target compound’s benzamido group may favor interactions with proteases or kinases.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , where sulfonamide groups are introduced via nucleophilic substitution or amidation .
- Vamifeport’s trihydrochloride salt form () suggests ionic interactions critical for bioavailability, a consideration absent in the target compound’s current data.
Pharmacological and Metabolic Profiles
Table 3: Pharmacokinetic and Metabolic Comparisons
Key Observations :
- The target compound’s carboxamide group may undergo N-oxidation similar to acridine carboxamide (), but its sulfamoyl group could enhance renal excretion .
- Vamifeport’s ferroportin inhibition relies on maintaining structural integrity of the benzimidazole-fluoropyridine system, whereas the target compound’s benzamido group may confer stability against oxidative metabolism .
Biological Activity
2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, drawing from various studies and patents to provide a comprehensive overview.
Chemical Structure
The compound features an oxazole ring, which is known for its biological activity. The presence of a sulfonamide group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
Research indicates that compounds containing the oxazole and sulfonamide moieties exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The proposed mechanisms involve the inhibition of specific enzymes or pathways associated with disease processes.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar compounds. For instance, derivatives with oxazole structures have shown effectiveness against various bacterial strains. A study highlighted that compounds with the sulfonamide group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory properties. According to a patent, substituted oxazoles are effective in treating inflammation-related disorders . This activity may be attributed to the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines.
3. Anticancer Potential
Emerging evidence suggests that compounds similar to this compound may possess anticancer properties. Research has shown that certain oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehyde derivatives with heterocyclic precursors. For example, analogous oxazole-carboxamide syntheses often employ reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . Key intermediates, such as sulfamoylphenyl ethylamine derivatives, may require protection/deprotection strategies to avoid side reactions. Reaction yields can be improved by optimizing stoichiometry (e.g., 1:1 molar ratios) and reaction times (4–6 hours under reflux) .
Q. How is the compound characterized structurally and analytically?
Methodological Answer: Structural confirmation relies on NMR (¹H, ¹³C), IR spectroscopy , and elemental analysis . For instance, oxazole-carboxamide derivatives exhibit distinct IR peaks at 1683–1701 cm⁻¹ (C=O stretching) and 3357 cm⁻¹ (N-H stretching) . NMR data for analogous compounds show aromatic protons at δ = 7.29–8.00 ppm and methyl groups at δ = 2.43–2.57 ppm . Elemental analysis (e.g., C: 51.42–59.51%, H: 5.75–7.82%, N: 11.13–20.15%) ensures purity .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer: Begin with enzyme inhibition assays (e.g., carbonic anhydrase isoforms) using UV-Vis spectroscopy to measure activity at λ = 348 nm . Cell-based assays (e.g., cytotoxicity) can utilize the Bradford protein assay for quantifying cell viability, with microgram-level sensitivity via Coomassie Brilliant Blue G-250 dye . For receptor binding studies, radiolabeled ligand displacement assays (e.g., ³H-labeled competitors) are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: Focus on systematic substituent variation at critical positions:
- Benzamido group : Replace with bulkier aryl groups (e.g., biphenyl) to assess steric effects on target binding .
- Sulfamoylphenyl moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate hydrogen-bonding interactions .
- Oxazole ring : Modify with methyl or isobutyl substituents to evaluate conformational stability .
Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like carbonic anhydrase isoforms, validated by X-ray crystallography (e.g., PDB ID: FV8) .
Q. How can crystallography resolve contradictions in enzyme inhibition data?
Methodological Answer: Crystal structures of the compound bound to isoforms (e.g., hCA II vs. hCA VII) reveal selectivity determinants. For example, hCA VII exhibits a larger active-site cavity, accommodating bulkier substituents (e.g., benzhydrylpiperazine), while hCA II favors smaller groups . If inhibition data conflict across assays (e.g., fluorescence vs. ITC), validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
Q. What strategies mitigate poor solubility in pharmacokinetic studies?
Methodological Answer:
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., ethyl esters) at the carboxamide position to enhance bioavailability .
- Co-solvent systems : Use PEG-400 or DMSO/water mixtures (≤10% v/v) to maintain compound stability in in vivo formulations .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release, monitored via HPLC with UV detection at λ = 254 nm .
Q. How are metabolic stability and toxicity assessed preclinically?
Methodological Answer:
- Liver microsome assays : Incubate the compound with NADPH-fortified rat/human liver microsomes (37°C, pH 7.4) and quantify metabolites via LC-MS/MS .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .
- hERG channel inhibition : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
